molecular formula C12H16O2 B6324185 Ethyl 2-(3,4-dimethylphenyl)acetate CAS No. 105337-17-5

Ethyl 2-(3,4-dimethylphenyl)acetate

Cat. No.: B6324185
CAS No.: 105337-17-5
M. Wt: 192.25 g/mol
InChI Key: XAELHIMYKNBOSE-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethylphenyl)acetate is an organic compound belonging to the ester family. It is characterized by its aromatic ring substituted with two methyl groups at the 3 and 4 positions, and an ethyl ester group attached to the phenyl ring via an acetate linkage. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dimethylphenyl)acetate typically involves the esterification of 3,4-dimethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of 3,4-dimethylphenylacetic acid and ethanol into the reactor, with sulfuric acid as the catalyst, followed by distillation to separate the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3,4-dimethylphenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 3,4-dimethylphenylacetic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methyl groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

    Hydrolysis: 3,4-dimethylphenylacetic acid and ethanol.

    Reduction: 2-(3,4-dimethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(3,4-dimethylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethylphenyl)acetate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary based on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 2-(3,4-dimethylphenyl)acetate can be compared with other esters of phenylacetic acid, such as:

    Ethyl phenylacetate: Lacks the methyl groups on the aromatic ring, resulting in different reactivity and properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in boiling point and solubility.

The presence of the methyl groups in this compound makes it more reactive in electrophilic substitution reactions compared to its non-methylated counterparts, highlighting its uniqueness.

Properties

IUPAC Name

ethyl 2-(3,4-dimethylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAELHIMYKNBOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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